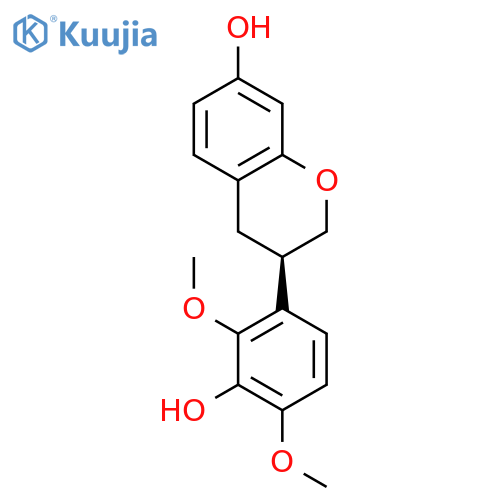Cas no 20878-98-2 ((+-)-Mucronalatol)

(+-)-Mucronalatol structure
商品名:(+-)-Mucronalatol
(+-)-Mucronalatol 化学的及び物理的性質
名前と識別子
-
- (+-)-Mucronalatol
- (+-)-Mucronulatol
- (+/-)-mucronulatol
- (-)-mucronulatol
- (3R)-(+)-mucronulatol
- (S)- Mucronulatol
- (±)- Mucronulatol
- 3',7-dihydroxy-2',4'-dimethoxyisoflavan
- 3-(3-hydroxy-2,4-dimethoxy-phenyl)-chroman-7-ol
- Mucronulatol
- (R)-Mucronulatol
- MLS000697594
- MLSMR
- (+)-Mucronulatol
- 7,3'-Dihydroxy-2',4'-dimethoxyisoflavan
- SMR000470933
- SPBio_001907
- 27213-18-9
- 3-(3-hydroxy-2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- SCHEMBL4290208
- Spectrum2_001834
- CHEMBL478971
- MUCRONULATOL(+/-)
- HMS2270J22
- (R)-3',7-Dihydroxy-2',4'-dimethoxyisoflavan
- KBio1_001739
- 20878-98-2
- 3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-2H-1-benzopyran-7-ol
- SpecPlus_000699
- DivK1c_006795
- CHEBI:174890
- CCG-38462
- AKOS040735371
- FS-8458
-
- インチ: InChI=1S/C17H18O5/c1-20-14-6-5-13(17(21-2)16(14)19)11-7-10-3-4-12(18)8-15(10)22-9-11/h3-6,8,11,18-19H,7,9H2,1-2H3
- InChIKey: NUNFZNIXYWTZMW-UHFFFAOYSA-N
- ほほえんだ: COc1ccc(C2COc3cc(O)ccc3C2)c(OC)c1O
計算された属性
- せいみつぶんしりょう: 302.115
- どういたいしつりょう: 302.115
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.2A^2
- 疎水性パラメータ計算基準値(XlogP): 1.394
(+-)-Mucronalatol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemFaces | CFN95386-5mg |
Mucronulatol |
20878-98-2 | >=98% | 5mg |
$318 | 2023-09-19 |
(+-)-Mucronalatol 関連文献
-
1. Synthesis of sophorol, violanone, lonchocarpan, claussequinone, philenopteran, leiocalycin, and some other natural isoflavonoids by the oxidative rearrangement of chalcones with thallium(III) nitrateLorànd Farkas,àgnes Gottsegen,Mihàly Nóagrádi,Sàndor Antus J. Chem. Soc. Perkin Trans. 1 1974 305
-
Rudy Simons,Harry Gruppen,Toine F. H. Bovee,Marian A. Verbruggen,Jean-Paul Vincken Food Funct. 2012 3 810
-
K. Kurosawa,W. D. Ollis,B. T. Redman,I. O. Sutherland,A. Braga de Oliveira,O. R. Gottlieb,H. Magalh?es Alves Chem. Commun. (London) 1968 1263
-
Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
-
5. Subject index, 1972
20878-98-2 ((+-)-Mucronalatol) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
